molecular formula C5H5N3O3 B8298697 6-Methyl-4-nitro-pyridazine-1-oxide CAS No. 81437-16-3

6-Methyl-4-nitro-pyridazine-1-oxide

Cat. No. B8298697
Key on ui cas rn: 81437-16-3
M. Wt: 155.11 g/mol
InChI Key: JFXYUYRTIZIJJY-UHFFFAOYSA-N
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Patent
US07241760B2

Procedure details

6-Methyl-4-nitro-pyridazine-1-oxide (270 mg, 1.74 mmol) was dissolved in 2 mL acetic acid, acetyl bromide (650 mL, 8.7 mmol) was added and the reaction mixture was heated at reflux for 1 h. The reaction mixture was poured into crushed ice, the mixture was neutralized by addition of sodium hydroxide and extracted three times with dichloromethane (50 mL each). The combined organic extracts were dried with magnesium sulfate, filtered and evaporated. The crude product was purified by flash-chromatography on silica gel (heptane/ethyl acetate 80:20->30:70 gradient) and the desired product was obtained as a light brown solid (150 mg, 45%).
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
45%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N+:7]([O-:8])=[N:6][CH:5]=[C:4]([N+]([O-])=O)[CH:3]=1.C([Br:15])(=O)C.[OH-].[Na+]>C(O)(=O)C>[Br:15][C:4]1[CH:3]=[C:2]([CH3:1])[N+:7]([O-:8])=[N:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
270 mg
Type
reactant
Smiles
CC1=CC(=CN=[N+]1[O-])[N+](=O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
650 mL
Type
reactant
Smiles
C(C)(=O)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane (50 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash-chromatography on silica gel (heptane/ethyl acetate 80:20->30:70 gradient)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=[N+](C(=C1)C)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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